4'-Bromo-[2,2'-bipyridin]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-[2,2’-bipyridin]-4-amine is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound features a bromine atom and an amine group attached to the bipyridine structure, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[2,2’-bipyridin]-4-amine typically involves the bromination of [2,2’-bipyridin]-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4’-Bromo-[2,2’-bipyridin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-[2,2’-bipyridin]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted bipyridines, extended conjugated systems, and various functionalized derivatives that can be used in further chemical transformations .
Wissenschaftliche Forschungsanwendungen
4’-Bromo-[2,2’-bipyridin]-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Bromo-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromine and amine groups play crucial roles in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dibromo-2,2’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
4’-Bromo-[2,2’-bipyridin]-4-amine is unique due to the presence of both bromine and amine groups, which provide distinct reactivity patterns compared to other bipyridine derivatives. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H8BrN3 |
---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
2-(4-bromopyridin-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,12,14) |
InChI-Schlüssel |
XCQFVZNPWHCBRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N)C2=NC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.